![molecular formula C12H16ClN5O B503831 N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine CAS No. 876897-45-9](/img/structure/B503831.png)
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine and ethoxy groups, and a tetrazole ring substituted with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine typically involves multi-step organic reactions. One common method starts with the chlorination of 2-ethoxybenzyl alcohol to form 5-chloro-2-ethoxybenzyl chloride. This intermediate is then reacted with sodium azide to introduce the tetrazole ring, followed by alkylation with ethyl iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins in a manner similar to natural substrates.
類似化合物との比較
Similar Compounds
- (5-Chloro-2-methoxy-benzyl)-(1-ethyl-1H-tetrazol-5-yl)-amine
- (5-Chloro-2-ethoxy-benzyl)-(1-methyl-1H-tetrazol-5-yl)-amine
- (5-Bromo-2-ethoxy-benzyl)-(1-ethyl-1H-tetrazol-5-yl)-amine
Uniqueness
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chlorine and ethoxy groups on the benzyl ring, along with the ethyl-substituted tetrazole, makes it a versatile compound for various applications.
特性
CAS番号 |
876897-45-9 |
|---|---|
分子式 |
C12H16ClN5O |
分子量 |
281.74g/mol |
IUPAC名 |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O/c1-3-18-12(15-16-17-18)14-8-9-7-10(13)5-6-11(9)19-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15,17) |
InChIキー |
SDRBISVFYBFOTC-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OCC |
正規SMILES |
CCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OCC |
溶解性 |
27.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


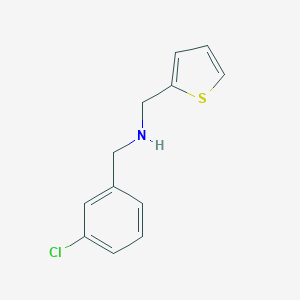
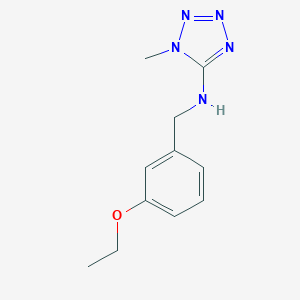
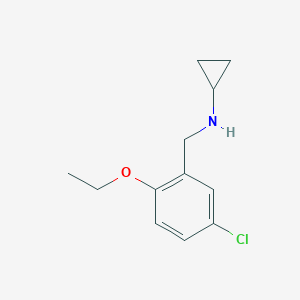
![N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine](/img/structure/B503753.png)
![N-[(5-methylthiophen-2-yl)methyl]cycloheptanamine](/img/structure/B503757.png)
![N-[(3-methylthiophen-2-yl)methyl]cycloheptanamine](/img/structure/B503758.png)
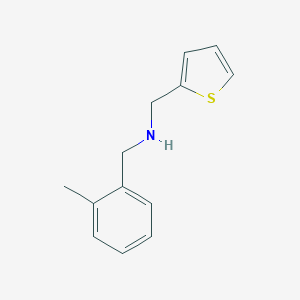
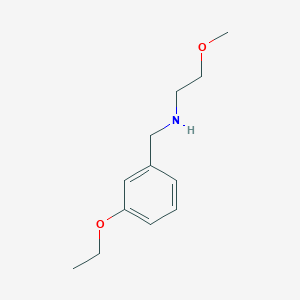
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503763.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B503764.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503767.png)
![4-{2-[(2,3-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B503769.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503770.png)
![N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B503771.png)
